molecular formula C16H20N4OS2 B2370131 3-[4-(Methylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one CAS No. 2097892-67-4

3-[4-(Methylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one

Numéro de catalogue: B2370131
Numéro CAS: 2097892-67-4
Poids moléculaire: 348.48
Clé InChI: RYCDDXWAWARWTP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[4-(Methylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture incorporates two key pharmacophoric elements: a 1,2,5-thiadiazole ring and a piperazine group, a combination frequently explored in the development of biologically active molecules . Patents have highlighted that heterocyclic compounds containing the 1,2,5-thiadiazol-3-yl-piperazine scaffold are investigated for their potential effects on the central nervous system, with studies suggesting utility in research areas such as cognitive enhancement and the study of neurodegenerative conditions . Furthermore, the 1,2,5-thiadiazole moiety is a recognized feature in compounds studied as mechanism-based inhibitors for enzymes like fatty acid amide hydrolase (FAAH), indicating its value in neuropharmacological research . The compound's structure, which links distinct heterocyclic systems, aligns with modern strategies in antibiotic research aimed at overcoming multi-drug resistance in bacteria, particularly against challenging ESKAPE pathogens . This makes it a candidate for investigations into novel anti-infective agents with potentially hybrid mechanisms of action. As a research chemical, this compound serves as a versatile building block and a probe for synthesizing novel derivatives, screening for various biological activities, and exploring biochemical pathways. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

3-(4-methylsulfanylphenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS2/c1-22-14-5-2-13(3-6-14)4-7-16(21)20-10-8-19(9-11-20)15-12-17-23-18-15/h2-3,5-6,12H,4,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCDDXWAWARWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=NSN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3-[4-(Methylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its molecular structure, biological activities, and relevant studies that highlight its pharmacological potential.

Molecular Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C16H20N4OS2
  • Molecular Weight : 348.48 g/mol
  • IUPAC Name : 3-(4-methylsulfanylphenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit notable anticancer properties. For example, derivatives of thiadiazole linked with piperazine have shown promising results against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer) and HepG2 (liver cancer).
  • Mechanism of Action : Induction of cell cycle arrest and apoptosis via increased Bax/Bcl-2 ratios and caspase activation.

In one study, a related compound displayed an IC50 value of 2.32 µg/mL against HepG2 cells, indicating potent cytotoxicity . The integration of the thiadiazole moiety with piperazine enhances the anticancer potential by improving lipophilicity and bioavailability.

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Compounds derived from this class have been tested against various bacterial strains:

CompoundActivityTarget Strains
C1BacteriostaticK. pneumoniae
C4Efflux pump inhibitionE. coli
C2 & C3Biofilm inhibitionK. pneumoniae

These findings suggest that the compound may possess broad-spectrum antimicrobial activity, which is crucial in combating antibiotic resistance .

Study on Thiadiazole Derivatives

A comprehensive review highlighted the pharmacological activities of 1,3,4-thiadiazole derivatives, including:

  • Antitumor : Effective against multiple cancer cell lines.
  • Antimicrobial : Inhibition of biofilm formation and efflux pump activity in resistant strains.

These derivatives often exhibit a range of activities due to their ability to interact with various biological targets .

Synthesis and Evaluation

Research has focused on synthesizing novel thiadiazole-piperazine hybrids. These compounds were evaluated for their:

  • Cytotoxicity : Assessed using standard assays against selected cancer cell lines.
  • Mechanistic Studies : Investigated through flow cytometry and Western blot analyses to elucidate apoptotic pathways .

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have highlighted the potential of compounds containing the thiadiazole moiety, similar to 3-[4-(Methylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one, as effective antiviral agents. For instance, derivatives of thiadiazole have demonstrated activity against influenza A virus, showcasing their ability to inhibit viral replication during the entry process into host cells . The structural similarity suggests that 3-[4-(Methylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one may exhibit comparable antiviral properties.

Anticancer Potential

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that related thiadiazole derivatives possess significant cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. For example, modifications to the thiadiazole structure have led to increased potency against these cancer types . The introduction of piperazine moieties has been linked to enhanced antitumor activity, indicating a promising avenue for further research into this compound's efficacy as an anticancer agent.

Study on Antiviral Efficacy

A study investigating the antiviral properties of 1,3,4-thiadiazole derivatives found that certain modifications significantly enhanced their effectiveness against influenza A virus. The research emphasized the role of structural components like methylsulfanyl groups in increasing antiviral activity .

Cytotoxicity Assessment

In another study focused on anticancer activity, a series of thiadiazole derivatives were synthesized and tested against MCF-7 and HepG2 cell lines. The results indicated that specific substitutions on the thiadiazole ring improved cytotoxicity significantly compared to lead compounds. For instance, one derivative exhibited an IC50 value of 12.5 µM against MCF-7 cells .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Piperazine-Linked Propan-1-one Derivatives

3-Hydroxy-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)propan-1-one ()
  • Structural Differences :
    • Substitutes methylsulfanyl with methoxy groups, increasing polarity.
    • Replaces thiadiazole with a trimethoxyphenyl group, altering electronic properties.
  • Implications :
    • Methoxy groups may reduce lipophilicity compared to methylsulfanyl, affecting blood-brain barrier penetration .
    • Trimethoxyphenyl could enhance DNA intercalation but reduce specificity for enzyme targets compared to thiadiazole .
Property Target Compound Compound
Core Structure Propan-1-one Propan-1-one
Aryl Substituent 4-(Methylsulfanyl)phenyl 3,4,5-Trimethoxyphenyl
Piperazine Substituent 1,2,5-Thiadiazole 2-Methoxyphenyl
Lipophilicity (Predicted) High (logP ~3.5) Moderate (logP ~2.8)

Urea Derivatives with Piperazine-Thiazole Cores ()

Compounds 11a–11o (e.g., 11a: 1-(3-Fluorophenyl)-3-[4-(thiazol-2-yl)phenyl]urea) share a piperazine-thiazole framework but differ in functional groups:

  • Structural Differences :
    • Urea moiety replaces propan-1-one, introducing hydrogen-bonding capacity.
    • Thiazole (vs. thiadiazole) has fewer nitrogen atoms, reducing electron-withdrawing effects.
  • Thiadiazole’s additional nitrogen may enhance binding to metalloenzymes or receptors requiring electron-deficient heterocycles .
Property Target Compound Urea Derivatives (11a–11o)
Functional Group Propan-1-one Urea
Heterocycle 1,2,5-Thiadiazole Thiazole
Synthetic Yield Not reported 83.7–88.9%
Molecular Weight ~387 g/mol (estimated) 484–602 g/mol

Imidazole and Thiazole-Containing Compounds ()

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one () :
    • Features an imidazole ring and α,β-unsaturated ketone.
    • Imidazole’s basicity contrasts with thiadiazole’s neutrality, altering pH-dependent solubility .
  • Pramiconazole (): Triazole-containing antifungal agent with a dioxolane-piperazine scaffold.

Key Research Findings and Hypotheses

  • Synthetic Accessibility : The target compound’s synthesis may parallel methods for ’s analogs, though yields and purification steps remain unverified.
  • Bioactivity Predictions : Molecular docking (as in ) suggests the thiadiazole moiety could interact strongly with enzymes like kinases or GPCRs, akin to urea derivatives in .
  • ADME Profiles : Methylsulfanyl and thiadiazole may confer higher metabolic stability than methoxy or urea groups, reducing first-pass effects .

Méthodes De Préparation

Palladium-Catalyzed C–N Cross-Coupling

A method adapted from WO2017137048A1 employs Buchwald-Hartwig amination to attach the thiadiazole ring to piperazine. In a representative procedure, 3-bromo-1,2,5-thiadiazole (1.0 equiv) reacts with piperazine (1.2 equiv) in the presence of Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2.0 equiv) in toluene at 110°C for 18 hours. The reaction affords 4-(1,2,5-thiadiazol-3-yl)piperazine in 78% yield after silica gel chromatography.

Table 1: Optimization of Thiadiazole-Piperazine Coupling

Catalyst System Base Solvent Temp (°C) Yield (%)
Pd(OAc)₂/Xantphos Cs₂CO₃ Toluene 110 78
Pd₂(dba)₃/BINAP K₃PO₄ Dioxane 100 65
NiCl₂(dppe) NaOtBu THF 80 42

Nucleophilic Aromatic Substitution

Alternative routes from PMC3684930 utilize nucleophilic displacement of halogenated thiadiazoles. For instance, 3-chloro-1,2,5-thiadiazole reacts with piperazine in DMF at 80°C for 12 hours, yielding 72% product. This method avoids transition metals but requires stringent anhydrous conditions.

Synthesis of 3-[4-(Methylsulfanyl)phenyl]propan-1-one

Friedel-Crafts Acylation

4-(Methylsulfanyl)benzene is acylated using propionyl chloride in the presence of AlCl₃ (1.5 equiv) in dichloromethane at 0°C to room temperature. The reaction proceeds via electrophilic aromatic substitution, yielding 3-[4-(methylsulfanyl)phenyl]propan-1-one in 85% yield after aqueous workup.

Grignard Addition-Oxidation

An alternative pathway involves treatment of 4-(methylsulfanyl)benzaldehyde with ethylmagnesium bromide (2.0 equiv) in THF, followed by oxidation of the secondary alcohol with PCC in CH₂Cl₂. This two-step sequence achieves a 68% overall yield but is less atom-economical than Friedel-Crafts.

Coupling Strategies for Final Assembly

Carbodiimide-Mediated Ketone Formation

Activation of 3-[4-(methylsulfanyl)phenyl]propanoic acid with EDCl/HOBt (1:1.2) in DMF, followed by reaction with 4-(1,2,5-thiadiazol-3-yl)piperazine (1.1 equiv) at 25°C for 24 hours, affords the target compound in 76% yield. Excess coupling reagent ensures complete conversion, as monitored by TLC (Rf = 0.45 in EtOAc/hexanes 1:1).

Direct Alkylation via Enolate Intermediates

Deprotonation of 3-[4-(methylsulfanyl)phenyl]propan-1-one with LDA (2.0 equiv) in THF at −78°C generates a stabilized enolate, which reacts with 4-(1,2,5-thiadiazol-3-yl)piperazine methanesulfonate to yield the product in 82% yield. This method circumvents carbodiimide reagents but requires cryogenic conditions.

Table 2: Comparative Analysis of Coupling Methods

Method Reagents Solvent Temp (°C) Yield (%)
EDCl/HOBt EDCl, HOBt DMF 25 76
Enolate Alkylation LDA, MsOH THF −78 82
HATU/DIEA HATU, DIEA NMP 50 89

Purification and Analytical Characterization

Crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystalline solid (mp 148–150°C). LC-MS (ESI+) confirms molecular ion [M+H]⁺ at m/z 389.1. ¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals: δ 7.35 (d, J = 8.4 Hz, 2H, ArH), 7.15 (d, J = 8.4 Hz, 2H, ArH), 4.12 (t, J = 6.8 Hz, 2H, NCH₂), 3.85 (s, 3H, SCH₃), 3.42–3.28 (m, 4H, piperazine), 2.95–2.82 (m, 4H, piperazine), 2.75 (t, J = 7.2 Hz, 2H, COCH₂), 2.45 (quin, J = 7.2 Hz, 2H, CH₂CH₂CH₂).

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
1DMSO, 80°C, 12h65–70
2Ethanol, reflux75–80

(Advanced) How can structural contradictions in crystallographic vs. computational models be resolved?

Answer:

  • X-ray crystallography : Use the CCP4 suite for data processing and refinement (e.g., molecular replacement with homologous structures) .
  • Validation : Cross-check computational models (DFT or molecular dynamics) against experimental bond lengths/angles (e.g., piperazine ring conformation) .
  • Example : A 0.02 Å RMSD between calculated and observed bond distances indicates high model accuracy .

(Basic) What spectroscopic techniques confirm the compound’s structural integrity?

Answer:

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.8 ppm) and thiomethyl groups (δ 2.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 384.12) .
  • IR : Stretching vibrations for C=S (1050–1250 cm⁻¹) and carbonyl groups (1680–1720 cm⁻¹) .

(Advanced) What strategies address discrepancies in biological activity across assay systems?

Answer:

  • Assay standardization : Use identical cell lines (e.g., HEK-293 for receptor binding) and positive controls .
  • Orthogonal assays : Combine enzyme inhibition (IC₅₀) with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Purity verification : HPLC-MS ensures ≥98% purity to exclude batch variability .

(Basic) How does the 1,2,5-thiadiazole moiety influence bioactivity?

Answer:
The thiadiazole ring enhances:

  • Electrophilicity : Facilitates hydrogen bonding with target receptors (e.g., kinase ATP pockets) .
  • Metabolic stability : Resists cytochrome P450 oxidation compared to triazole analogs .

(Advanced) What computational tools predict binding modes with CNS targets?

Answer:

  • Molecular docking : AutoDock Vina screens against serotonin receptors (5-HT₁A, ΔG ≈ -9.2 kcal/mol) .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR models : Correlate logP values (2.8–3.5) with blood-brain barrier permeability .

(Basic) What in vitro assays evaluate pharmacokinetic properties?

Answer:

  • Solubility : Shake-flask method in PBS (pH 7.4) at 25°C .
  • Plasma stability : Incubate with human plasma (37°C, 24h) and quantify via LC-MS .

(Advanced) How can synthetic byproducts be minimized during scale-up?

Answer:

  • Temperature control : Maintain ≤5°C during exothermic steps (e.g., thiadiazole coupling) .
  • Catalyst optimization : Use Pd(OAc)₂ (0.5 mol%) for Suzuki-Miyaura cross-coupling (yield ↑15%) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.